molecular formula C11H10N2OS B1462757 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one CAS No. 58897-52-2

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one

Cat. No.: B1462757
CAS No.: 58897-52-2
M. Wt: 218.28 g/mol
InChI Key: AJCIEWUTAOHHJS-UHFFFAOYSA-N
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Description

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with a 4-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(methylthio)benzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is unique due to the presence of the 4-(methylthio)phenyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents .

Biological Activity

6-(4-(Methylthio)phenyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been investigated for its potential applications in treating various diseases, including cancer and inflammatory disorders. This article synthesizes findings from different studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The compound features a pyridazinone core with a methylthio-substituted phenyl group, which is crucial for its biological activity. The structure can be represented as follows:

C12H12N2OS\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS}

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It has been noted to act as an enzyme inhibitor, potentially blocking substrate access at the active site, thereby inhibiting the enzyme's activity. This mechanism is pivotal in its role as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyridazinone class, including this compound, exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridazinones. For instance, derivatives have demonstrated cytotoxic effects against different cancer cell lines, such as HL-60 (leukemia) and NCI-H522 (lung cancer). The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β, which are critical mediators in inflammatory diseases . This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

  • Anticancer Activity : In a study evaluating various pyridazinones, this compound was found to have significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Another study reported that this compound effectively reduced inflammation markers in animal models, supporting its application in inflammatory disease treatment .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibits notable antimicrobial activity, positioning it as a potential lead for antibiotic development .

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerIC50 values < 10 µM for several lines
Anti-inflammatorySuppresses IL-1β production

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCIEWUTAOHHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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